molecular formula C26H24N4O5S2 B11091832 Ethyl 4-[({1-benzyl-5-oxo-3-[(thiophen-2-ylcarbonyl)amino]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Ethyl 4-[({1-benzyl-5-oxo-3-[(thiophen-2-ylcarbonyl)amino]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Cat. No.: B11091832
M. Wt: 536.6 g/mol
InChI Key: AYBTUTRJRUEUPM-UHFFFAOYSA-N
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Description

ETHYL 4-[(2-{1-BENZYL-5-OXO-3-[(2-THIENYLCARBONYL)AMINO]-2-THIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzyl group, a thienylcarbonyl group, and an imidazolidinyl moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(2-{1-BENZYL-5-OXO-3-[(2-THIENYLCARBONYL)AMINO]-2-THIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the imidazolidinyl core, followed by the introduction of the benzyl and thienylcarbonyl groups. The final step involves the esterification of the benzoate moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. Multi-step synthesis in an industrial setting often requires rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(2-{1-BENZYL-5-OXO-3-[(2-THIENYLCARBONYL)AMINO]-2-THIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction can lead to alcohols or amines. Substitution reactions can produce a wide range of derivatives with modified functional groups.

Scientific Research Applications

ETHYL 4-[(2-{1-BENZYL-5-OXO-3-[(2-THIENYLCARBONYL)AMINO]-2-THIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its specific functional groups.

    Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 4-[(2-{1-BENZYL-5-OXO-3-[(2-THIENYLCARBONYL)AMINO]-2-THIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or research outcomes.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-[(2-{1-BENZYL-5-OXO-3-[(2-FURANYLCARBONYL)AMINO]-2-THIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE
  • ETHYL 4-[(2-{1-BENZYL-5-OXO-3-[(2-PYRIDYLCARBONYL)AMINO]-2-THIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE

Uniqueness

ETHYL 4-[(2-{1-BENZYL-5-OXO-3-[(2-THIENYLCARBONYL)AMINO]-2-THIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE is unique due to the presence of the thienylcarbonyl group, which imparts specific electronic and steric properties

Properties

Molecular Formula

C26H24N4O5S2

Molecular Weight

536.6 g/mol

IUPAC Name

ethyl 4-[[2-[1-benzyl-5-oxo-2-sulfanylidene-3-(thiophene-2-carbonylamino)imidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C26H24N4O5S2/c1-2-35-25(34)18-10-12-19(13-11-18)27-22(31)15-20-24(33)29(16-17-7-4-3-5-8-17)26(36)30(20)28-23(32)21-9-6-14-37-21/h3-14,20H,2,15-16H2,1H3,(H,27,31)(H,28,32)

InChI Key

AYBTUTRJRUEUPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2NC(=O)C3=CC=CS3)CC4=CC=CC=C4

Origin of Product

United States

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